molecular formula C21H23FN4O6S B2991042 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533869-62-4

4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2991042
CAS No.: 533869-62-4
M. Wt: 478.5
InChI Key: YIMXQAKODKGQAM-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a bis(2-methoxyethyl)sulfamoyl group at the 4-position and a 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl moiety at the N-terminus. Its molecular formula is C23H28N4O8S2, with a molecular weight of 552.617 g/mol . The 1,3,4-oxadiazole ring and fluorinated aryl group are critical for bioactivity, while the sulfamoyl group with methoxyethyl chains may enhance solubility and target binding.

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O6S/c1-30-13-11-26(12-14-31-2)33(28,29)18-9-5-15(6-10-18)19(27)23-21-25-24-20(32-21)16-3-7-17(22)8-4-16/h3-10H,11-14H2,1-2H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMXQAKODKGQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H23FN4O6SC_{21}H_{23}FN_{4}O_{6}S, and its CAS number is 533869-62-4. The compound features a sulfonamide group, a benzamide moiety, and an oxadiazole ring, which contribute to its unique chemical properties.

PropertyValue
Molecular Weight453.56 g/mol
SolubilitySoluble in DMSO
Melting PointNot available
Log P (Partition Coefficient)Not available

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Sulfonamide Intermediate : The reaction of 4-aminobenzenesulfonamide with 4-nitrobenzoyl chloride in the presence of triethylamine forms the sulfonamide intermediate.
  • Reduction : The nitro group is reduced to an amine using palladium on carbon (Pd/C) under hydrogen atmosphere.
  • Final Reaction : The amine reacts with bis(2-methoxyethyl)sulfamoyl chloride to yield the target compound.

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that compounds similar to this compound demonstrated notable antibacterial activity against Escherichia coli and Pseudomonas aeruginosa .

Antifungal Activity

Additionally, some derivatives showed effective antifungal activity against Candida albicans, suggesting potential applications in treating fungal infections .

Enzyme Inhibition

The compound's mechanism of action may involve inhibition of specific enzymes. For example, studies have shown that related compounds can inhibit acetylcholinesterase (AChE) and urease, which are critical targets in various therapeutic areas .

Case Studies

In one case study focusing on the biological activity of benzamide derivatives, it was observed that certain compounds exhibited high efficacy against multiple strains of bacteria and fungi. The structure-activity relationship (SAR) indicated that modifications to the benzamide moiety could enhance biological activity .

Table 2: Biological Activity Summary

Activity TypeTarget OrganismEfficacy
AntibacterialE. coliSignificant
AntibacterialPseudomonas aeruginosaSignificant
AntifungalCandida albicansModerate to High
Enzyme InhibitionAcetylcholinesteraseModerate

The biological activity of this compound is thought to involve interactions with specific molecular targets. The sulfonamide groups can form hydrogen bonds with proteins, influencing their function and potentially leading to inhibition of enzymatic activities .

Comparison with Similar Compounds

Structural Analogs in Antifungal Activity

LMM5 and LMM11 are 1,3,4-oxadiazole derivatives evaluated as antifungal agents. Key differences include:

Compound Sulfamoyl Substituent Oxadiazole Substituent Biological Activity
Target Compound Bis(2-methoxyethyl) 4-Fluorophenyl Not explicitly reported
LMM5 Benzyl(methyl) 4-Methoxyphenylmethyl Antifungal (C. albicans)
LMM11 Cyclohexyl(ethyl) Furan-2-yl Antifungal (C. albicans)
  • Key Insight : The bis(2-methoxyethyl) group in the target compound may improve solubility compared to LMM5/LMM11’s hydrophobic substituents (benzyl, cyclohexyl). The 4-fluorophenyl group could enhance metabolic stability over LMM11’s furan .

Substituent Effects on Oxadiazole Bioactivity

  • 4-Chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865285-29-6) :

    • Lacks the sulfamoyl group but shares the 4-fluorophenyl-oxadiazole moiety.
    • Demonstrates the importance of sulfamoyl groups in modulating target binding (e.g., enzyme inhibition).
  • N-(4-hydroxyphenyl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide : Contains a thiazolidinone ring instead of oxadiazole. Lower bioactivity (POC <70%) compared to oxadiazole derivatives, highlighting the oxadiazole’s role in efficacy.

Sulfamoyl Group Variations

Compound Sulfamoyl Substituent Key Properties
Target Compound Bis(2-methoxyethyl) High polarity, solubility
4-[Benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide Benzyl(ethyl) LogP = 3.7; moderate lipophilicity
4-[Butyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Butyl(ethyl) Higher lipophilicity (LogP >4)

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